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  • Product: N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • CAS: 61452-16-2

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectrum of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-16-2).[1][2][3] By dissecting the molecule into its constituent functional groups—the p-methoxyphenyl system and the dihydro-1,3-thiazine heterocyclic core—we will predict and interpret the chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering both a predictive framework and a practical guide to spectral interpretation for this class of compounds.

Molecular Structure and NMR-Active Nuclei

The foundational step in NMR spectral interpretation is a thorough analysis of the molecule's structure to identify unique proton and carbon environments.

cluster_thiazine 5,6-Dihydro-4H-1,3-thiazin-2-amine Core cluster_phenyl p-Methoxyphenyl Group C2 C2 N1 N1 C2->N1 N_amine NH C2->N_amine = C6 C6 (H6α, H6β) N1->C6 S3 S3 S3->C2 C4 C4 (H4α, H4β) C4->S3 C5 C5 (H5α, H5β) C5->C4 C6->C5 N_amine_link C1_prime C1' N_amine_link->C1_prime C2_prime C2'/C6' (H2'/H6') C1_prime->C2_prime C3_prime C3'/C5' (H3'/H5') C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime O_methoxy O C4_prime->O_methoxy C_methoxy OCH3 O_methoxy->C_methoxy

Caption: Molecular substructures of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

The molecule possesses two primary domains:

  • The Saturated Heterocycle: The 5,6-dihydro-4H-1,3-thiazin-2-amine ring contains three distinct methylene (CH₂) groups at positions C4, C5, and C6, and an exocyclic amine proton (NH). The carbons and protons at each position are influenced by adjacent nitrogen and sulfur heteroatoms.

  • The Aromatic System: The N-(4-methoxyphenyl) group features a para-substituted benzene ring, leading to an AA'BB' system for the aromatic protons, and a chemically distinct methoxy group (OCH₃).

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol ensures high-resolution spectra suitable for structural analysis.

Objective: To prepare a ~10-20 mg/mL solution of the analyte in a suitable deuterated solvent.

Materials:

  • N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.5-0.7 mL

  • High-precision analytical balance

  • 5 mm NMR tube (clean and dry)

  • Vial and pipette

  • Filter (e.g., cotton plug in a pipette)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for its ability to solubilize diverse compounds and slow the exchange of labile protons like NH).

  • Dissolution: Gently vortex or swirl the vial to ensure the complete dissolution of the sample.

  • Transfer: Transfer the solution into the NMR tube. To remove any particulate matter, it is best practice to pass the solution through a small cotton or glass wool plug placed inside a Pasteur pipette during the transfer.

  • Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for data acquisition. Standard ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC) should be performed.[4][5]

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Commentary
H2'/H6' (Aromatic)7.1 - 7.4Doublet (d)2HThese protons are ortho to the electron-donating amine group and will appear as a doublet due to coupling with H3'/H5'. Their exact shift is influenced by the electronic nature of the thiazine ring.
H3'/H5' (Aromatic)6.8 - 7.0Doublet (d)2HThese protons are ortho to the strongly electron-donating methoxy group, causing significant shielding (upfield shift).[6][7] They appear as a doublet from coupling to H2'/H6'. This characteristic pair of doublets is a hallmark of a para-substituted anisole ring.[8]
NH (Amine)5.0 - 8.0Broad Singlet (br s)1HThe chemical shift of this exchangeable proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is more likely to be observed as a broader peak.
OCH₃ (Methoxy)~3.8Singlet (s)3HThe methoxy group protons are magnetically isolated and thus appear as a sharp singlet. Their chemical shift around 3.8 ppm is highly characteristic.[6][8]
H6 (CH₂-N)3.3 - 3.6Triplet (t)2HThis methylene group is directly attached to a nitrogen atom, resulting in significant deshielding. It will appear as a triplet due to coupling with the two adjacent H5 protons.
H4 (CH₂-S)3.0 - 3.2Triplet (t)2HAttached to the sulfur atom, these protons are also deshielded, but typically to a lesser extent than those attached to nitrogen. Coupling with the two H5 protons results in a triplet.
H5 (CH₂-C-CH₂)1.9 - 2.2Multiplet (m) / Pentet2HThis central methylene group is coupled to both the H4 and H6 protons (four neighboring protons in total). This will result in a more complex multiplet, often appearing as a pentet (quintet). It is the most shielded (most upfield) of the heterocyclic ring protons.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale & Commentary
C2 (N=C-S)155 - 165This guanidinic carbon is part of an aminal-thioaminal system (N-C-S) and is double-bonded to an exocyclic nitrogen, making it highly deshielded. Similar carbons in related thiazine systems appear in this region.
C4' (Ar C-O)154 - 158The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield in the aromatic region.[6]
C1' (Ar C-N)140 - 145The aromatic carbon attached to the amine nitrogen. Its chemical shift is deshielded due to the nitrogen attachment but is typically found upfield relative to the C-O carbon.
C2'/C6' (Ar CH)120 - 125The two equivalent aromatic CH carbons ortho to the amine group.
C3'/C5' (Ar CH)114 - 118The two equivalent aromatic CH carbons ortho to the methoxy group. These are the most shielded of the aromatic carbons due to the strong electron-donating effect of the OCH₃ group.[6]
OCH₃ (Methoxy)55 - 57This aliphatic carbon is in a highly consistent and characteristic region for methoxy groups attached to an aromatic ring.[6]
C6 (CH₂-N)40 - 50This aliphatic carbon is deshielded due to its direct attachment to a nitrogen atom.
C4 (CH₂-S)25 - 35The carbon bonded to sulfur is generally found in this region, typically upfield from a carbon bonded to nitrogen.
C5 (CH₂-C-CH₂)20 - 30As an alkyl-type carbon with no direct attachment to a heteroatom, this is expected to be the most shielded (most upfield) carbon signal in the spectrum.

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive structural proof.

G C4 H4 C5 H5 C4->C5 COSY C6 H6 C5->C6 H35 H3'/H5' H26 H2'/H6' H35->H26 C1p C1' H35->C1p C4p C4' H35->C4p H26->C4p OCH3 OCH3 OCH3->C4p HMBC CMe C-OCH3 OCH3->CMe C26p C2'/C6' C35p C3'/C5' lab Key 2D NMR Correlations

Caption: Predicted key COSY (blue) and HMBC (red) correlations.

  • ¹H-¹H COSY: This experiment would confirm the connectivity within the thiazine ring, showing a clear correlation between H4↔H5 and H5↔H6. It would also show a correlation between the aromatic protons H2'/H6'↔H3'/H5'.

  • ¹H-¹³C HMBC: This powerful experiment reveals long-range (2-3 bond) couplings between protons and carbons. Key expected correlations that would unambiguously confirm the structure include:

    • A correlation from the methoxy protons (OCH₃) to the methoxy carbon (C-OCH₃) and the aromatic C4' carbon.

    • Correlations from the aromatic H3'/H5' protons to the C1' and C4' carbons.

    • A correlation from the H2'/H6' protons to the C4' carbon.

Conclusion

The ¹H and ¹³C NMR spectra of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine are predicted to exhibit a distinct set of signals that are highly characteristic of its structure. The p-methoxyphenyl group gives rise to a classic AA'BB' pattern and a sharp methoxy singlet in the ¹H spectrum, along with four aromatic and one methoxy signal in the ¹³C spectrum. The dihydrothiazine ring produces three distinct methylene signals, with chemical shifts dictated by their proximity to the nitrogen and sulfur heteroatoms. This in-depth guide, grounded in fundamental NMR principles and data from analogous structures, provides a robust framework for the spectral assignment and structural verification of this compound and related derivatives, serving as a valuable resource for professionals in chemical and pharmaceutical research.

References

  • Organic Chemistry Research. (n.d.). Regular Article.
  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved March 17, 2026, from [Link]

  • Natural Products Online. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved March 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved March 17, 2026, from [Link]

  • ACS Publications. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved March 17, 2026, from [Link]

  • CORE. (n.d.). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Retrieved March 17, 2026, from [Link]

  • Juniper Publishers. (2016, February 4). New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of Benzothiazine. Retrieved March 17, 2026, from [Link]

  • Expert Synthesis Solutions. (n.d.). N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved March 17, 2026, from [Link]

  • Al-Mustansiriyah University. (n.d.). Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Retrieved March 17, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2023, March). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for CAS 61452-16-2

Executive Summary CAS 61452-16-2, chemically designated as N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine , is a specialized heterocyclic compound of significant interest in pharmaceutical analysis, medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 61452-16-2, chemically designated as N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine , is a specialized heterocyclic compound of significant interest in pharmaceutical analysis, medicinal chemistry, and forensic toxicology[1]. Structurally related to the veterinary sedative xylazine (which features a 2,6-dimethylphenyl group), this compound incorporates a 4-methoxyphenyl moiety substituted at the exocyclic amine of the 1,3-thiazine core[2]. In modern drug development and analytical laboratories, it is frequently utilized as a high-purity reference standard, a metabolic tracker, or an impurity marker in the synthesis of active pharmaceutical ingredients (APIs)[3].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a structural formula, but as a dynamic system. Understanding its physicochemical behavior is critical for developing robust, self-validating analytical methods.

Physicochemical Architecture and Reactivity

The core structural feature of CAS 61452-16-2 is the 5,6-dihydro-4H-1,3-thiazine ring, which imparts unique basicity and nucleophilicity. The electron-donating methoxy group (-OCH₃) on the phenyl ring increases the electron density of the conjugated system compared to its unsubstituted analogs. This electronic effect influences the pKa of the exocyclic nitrogen, shifting its ionization profile and dictating its behavior in reversed-phase chromatography and mass spectrometry.

Quantitative Data Summary

The following table summarizes the critical physical and chemical parameters necessary for formulating analytical standards and designing chromatographic gradients[1],[2].

PropertyValueAnalytical Relevance
Chemical Name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amineIUPAC Nomenclature
CAS Registry Number 61452-16-2Unique Identifier
Molecular Formula C₁₁H₁₄N₂OSDetermines isotopic distribution
Molecular Weight 222.31 g/mol Mass-to-charge (m/z) targeting
Exact Mass 222.0827 DaHigh-Resolution MS (HRMS) calibration
Topological Polar Surface Area ~58.9 ŲPredicts membrane permeability / retention
Hydrogen Bond Donors 1 (Exocyclic NH)Influences protic solvent interactions
Hydrogen Bond Acceptors 3 (N, N, O)Dictates stationary phase binding dynamics
Commercial Purity Standard ≥ 99.2% (by HPLC)Required for quantitative calibration curves

Analytical Characterization Workflows

To accurately quantify CAS 61452-16-2 in complex matrices (e.g., synthetic reaction mixtures or biological fluids), a highly selective LC-MS/MS approach is required. The following protocol is designed as a self-validating system, ensuring that matrix effects do not compromise data integrity.

Protocol 1: LC-MS/MS Quantification and Impurity Profiling

Step 1: Sample Preparation via Protein Precipitation

  • Action: Add 300 µL of ice-cold acetonitrile (spiked with 10 ng/mL of an isotopically labeled internal standard, such as Xylazine-d6) to 100 µL of the sample matrix. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: The use of ice-cold organic solvent rapidly denatures proteins, preventing enzymatic degradation of the analyte. The internal standard corrects for any volumetric losses or matrix-induced ion suppression during subsequent steps.

  • Validation: Injecting a blank matrix spiked only with the internal standard confirms the absence of isobaric interferences at the analyte's specific retention time.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality: Formic acid (0.1%) lowers the mobile phase pH below the pKa of the thiazinamine nitrogen (typically pKa ~8-9), ensuring the molecule remains fully protonated. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Step 3: Mass Spectrometric Detection (ESI+)

  • Action: Monitor the precursor-to-product ion transition using Multiple Reaction Monitoring (MRM). The primary precursor for CAS 61452-16-2 is the [M+H]⁺ ion at m/z 223.1.

  • Causality: Collision-induced dissociation (CID) of the protonated molecule yields specific fragment ions (e.g., resulting from the cleavage of the thiazinane ring or the loss of the methoxy group). This provides unambiguous structural identification.

Caption: LC-MS/MS analytical workflow for CAS 61452-16-2 quantification.

Pharmacological Context and Mechanistic Pathways

Compounds within the 2-amino-1,3-thiazine class are classical pharmacophores known for alpha-2 adrenergic receptor (α2-AR) agonism. While CAS 61452-16-2 is primarily cataloged as a research chemical and metabolite standard[3], its structural homology to active sedatives implies a shared mechanistic pathway. Understanding this pathway is crucial for researchers conducting in vitro receptor binding assays.

When a thiazinamine derivative binds to the α2-AR, it stabilizes the receptor's active conformation, leading to the activation of inhibitory G-proteins (Gi/o). This cascade directly inhibits adenylate cyclase, reducing intracellular cAMP levels and modulating downstream ion channels (e.g., opening potassium channels and closing calcium channels).

Caption: Putative α2-AR signaling pathway modulated by thiazin-2-amine derivatives.

Experimental Protocol: Forced Degradation Assay

To ensure the trustworthiness of CAS 61452-16-2 when used as a reference standard, its chemical stability must be validated through forced degradation.

Step 1: Oxidative Stress Induction

  • Action: Dissolve 1 mg of CAS 61452-16-2 in 1 mL of methanol. Add 100 µL of 3% H₂O₂ and incubate at 40°C for 4 hours. Quench the reaction with sodium thiosulfate before LC-MS injection.

  • Causality: The sulfur atom within the 1,3-thiazine ring is highly susceptible to oxidation. Exposing the compound to controlled peroxide levels intentionally forces the formation of sulfoxide and sulfone degradants.

  • Validation: The appearance of new chromatographic peaks with mass shifts of +16 Da (sulfoxide) and +32 Da (sulfone) validates that the assay successfully captures the primary oxidative degradation pathways, ensuring the analytical method is truly "stability-indicating."

Step 2: Acid/Base Hydrolysis

  • Action: Expose separate aliquots to 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours. Neutralize prior to analysis.

  • Causality: Tests the integrity of the exocyclic amine linkage and the stability of the methoxy ether under extreme pH conditions.

References

  • NextSDS - N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Chemical Substance Information. Available at: [Link]

Sources

Foundational

In Silico Modeling of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comprehensive Guide for α2-Adrenergic Receptor Ligand Discovery

Executive Summary The rational design of non-opioid analgesics and sedatives heavily relies on targeting the α2-adrenergic receptor (α2-AR). While xylazine is a well-known α2-AR agonist, its structural analogs offer a va...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of non-opioid analgesics and sedatives heavily relies on targeting the α2-adrenergic receptor (α2-AR). While xylazine is a well-known α2-AR agonist, its structural analogs offer a vast chemical space for optimizing selectivity, pharmacokinetics, and safety profiles. This whitepaper establishes a rigorous in silico framework for modeling N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2)[1], a thiazine-derivative characterized by a para-methoxy substitution. By integrating molecular docking, membrane-embedded molecular dynamics (MD), and ADMET profiling, this guide provides a self-validating computational pipeline to evaluate this compound's pharmacological potential.

Pharmacological Context & Structural Rationale

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine belongs to the thiazine class of compounds[2]. Structurally, it is an analog of xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), but the replacement of the ortho-methyl groups with a single para-methoxy group fundamentally alters its physicochemical and electronic profile[3].

Causality in Structural Modification:

  • Steric Freedom: The absence of bulky ortho-methyl groups reduces steric hindrance, allowing the phenyl ring to rotate more freely relative to the thiazine core. This conformational flexibility can enable the ligand to adopt novel binding poses within the α2-AR orthosteric pocket.

  • Electronic Distribution: The para-methoxy group is strongly electron-donating via resonance. This increases the electron density of the phenyl ring, potentially enhancing cation-π or π-π stacking interactions with key aromatic residues (e.g., Phe390, Tyr394) in the receptor.

  • Hydrogen Bonding: Unlike methyl groups, the oxygen atom in the methoxy group introduces a new hydrogen-bond acceptor, which may interact with polar side chains (e.g., Ser or Thr) in the binding site, potentially driving subtype selectivity (α2A vs. α2B/α2C).

In Silico Workflow Architecture

To ensure scientific integrity, computational workflows must be self-validating. Relying solely on rigid molecular docking often yields false positives due to the neglect of receptor flexibility and solvation effects. The workflow below illustrates a closed-loop system where initial docking poses are subjected to rigorous MD simulations in a physiological lipid bilayer, followed by free energy calculations (MM-GBSA) to validate thermodynamic stability.

InSilicoWorkflow Ligand Ligand Preparation N-(4-methoxyphenyl)-... CAS: 61452-16-2 Docking Molecular Docking Grid Box Generation Induced Fit Docking Ligand->Docking ADMET ADMET Profiling QSAR & Toxicity Blood-Brain Barrier Ligand->ADMET Target Target Preparation α2-AR (PDB: 6K41) Membrane Embedding Target->Docking MD Molecular Dynamics 100 ns, POPC Bilayer RMSD/RMSF Analysis Docking->MD Lead Lead Optimization Structural Refinement MD->Lead ADMET->Lead

Fig 1: Comprehensive in silico workflow for modeling α2-AR thiazine-based ligands.

Target and Ligand Preparation Protocols

Target Preparation: The α2-Adrenergic Receptor

For accurate modeling, we utilize the cryo-EM structure of the α2-AR complex. A standard reference is PDB ID: 6K41 (cryo-EM structure of alpha2BAR-GoA complex, resolved at 2.90 Å)[4],[5].

Step-by-Step Protocol:

  • Structure Acquisition: Download the coordinates from the .

  • Complex Stripping: Remove the GoA protein subunits, nanobodies, and any co-crystallized ligands (e.g., dexmedetomidine)[4] to isolate the receptor's transmembrane domain.

  • Protonation State Assignment: Use to assign protonation states at a physiological pH of 7.4. Causality: Asp113, a critical residue in the orthosteric site, must be deprotonated (negatively charged) to form a salt bridge with the basic amine of the thiazine ligand.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field to resolve steric clashes without distorting the backbone geometry.

Ligand Preparation

The chemical properties of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine dictate its preparation[6].

Table 1: Physicochemical Properties & Preparation Rationale

PropertyValueRationale / Implication
CAS Number 61452-16-2Unique chemical identifier for database retrieval[1].
Molecular Formula C11H14N2OSConfirms the presence of the methoxy-substituted thiazine core[7].
Molecular Weight 222.31 g/mol Highly optimal for CNS penetration (Lipinski's Rule of 5)[1].
H-Bond Donors 1 (Exocyclic NH)Essential for anchoring to Asp113 in the α2-AR pocket.
H-Bond Acceptors 3 (N, N, O)The methoxy oxygen provides an additional interaction vector.

Protocol: Generate the 3D conformer using tools like . Ensure the exocyclic amine/thiazine nitrogen system is appropriately modeled in its most stable tautomeric and protonated state (typically the protonated basic amine at pH 7.4).

Molecular Docking: Probing the Orthosteric Site

To predict the binding affinity and orientation, we employ Induced Fit Docking (IFD). Unlike rigid docking, IFD allows side-chain flexibility within the binding pocket, which is critical for GPCRs where ligand binding often induces local conformational shifts.

Protocol:

  • Grid Generation: Center the grid box on the highly conserved Asp113 (transmembrane helix 3), which acts as the primary anchor for endogenous catecholamines and synthetic agonists.

  • Docking Execution: Run IFD using or Glide.

  • Validation: A successful pose must demonstrate a salt bridge/hydrogen bond between the protonated thiazine nitrogen and Asp113, alongside hydrophobic packing of the 4-methoxyphenyl ring against TM6 (e.g., Phe390).

Molecular Dynamics: Validating Pose Stability

Docking provides a static snapshot; Molecular Dynamics (MD) evaluates the thermodynamic stability of the ligand-receptor complex over time. If a docking pose is incorrect, the ligand will rapidly deviate from the pocket during MD.

Table 2: MD Simulation Parameters & Causality

ParameterSettingCausality / Justification
Force Field CHARMM36m / CGenFFSpecifically parameterized for protein-lipid-ligand systems.
Membrane POPC BilayerGPCRs collapse in a vacuum. POPC accurately mimics the zwitterionic eukaryotic plasma membrane.
Water Model TIP3PBalances computational efficiency with accurate solvation dynamics.
Ensemble NPT (310 K, 1 bar)Replicates physiological human body temperature and pressure.
Simulation Time 100 nsSufficient timeframe to observe side-chain relaxations and validate pose stability via RMSD.

Self-Validating Metrics:

  • Ligand RMSD (Root Mean Square Deviation): Calculate the ligand's RMSD relative to the protein backbone. An RMSD stabilizing below 2.5 Å indicates a highly stable, reliable binding pose.

  • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of receptor residues. Decreased RMSF in the extracellular loops (ECL2) often indicates ligand-induced stabilization of the active state.

GPCR Signaling Pathway & Mechanism of Action

Upon stable binding, the agonist induces a conformational change in the α2-AR, leading to the activation of the inhibitory G-protein (Gi/o) complex[4]. This pathway is responsible for the clinical sedative and analgesic effects observed with this class of compounds.

GPCRPathway Agonist Thiazine Agonist (CAS 61452-16-2) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase Inhibition GProtein->Effector α-subunit Response Decreased cAMP Sedation/Analgesia Effector->Response Downstream

Fig 2: α2-Adrenergic receptor Gi/o signaling pathway activated by thiazine agonists.

ADMET Profiling

Concurrent with structural modeling, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is mandatory to prevent late-stage attrition. Using tools like , we evaluate N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine:

  • Blood-Brain Barrier (BBB) Permeability: Given its low molecular weight (222.31)[1] and predicted LogP (~2.1), the compound is highly likely to cross the BBB, which is a strict prerequisite for centrally acting α2-AR sedatives.

  • CYP450 Metabolism: The para-methoxy group is a classic site for O-demethylation by hepatic CYP enzymes (particularly CYP2D6). This metabolic liability must be modeled to predict the half-life and the activity of the resulting phenolic metabolite.

Conclusion

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine represents a compelling structural node in the optimization of α2-AR ligands. By executing the self-validating in silico workflow detailed in this guide—moving from precise target preparation of the cryo-EM structure (PDB 6K41) through induced-fit docking and membrane-embedded molecular dynamics—researchers can confidently predict the binding kinetics and thermodynamic stability of this compound before committing to costly in vitro synthesis and assays.

References

  • NextSDS. "N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - NextSDS". URL: [Link]

  • RCSB Protein Data Bank. "6K41: cryo-EM structure of alpha2BAR-GoA complex". URL: [Link]

  • Protein Data Bank Japan (PDBj). "6k41 - cryo-EM structure of alpha2BAR-GoA complex - Summary". URL: [Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Executive Summary Understanding the solvation mechanics of heterocyclic building blocks is a critical prerequisite for downstream pharmacological profiling and formulation development. This technical guide elucidates the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation mechanics of heterocyclic building blocks is a critical prerequisite for downstream pharmacological profiling and formulation development. This technical guide elucidates the solubility profile of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine , a specialized thiazine derivative. By analyzing its structural mechanics, pH-dependent ionization, and thermodynamic partitioning, this document provides researchers with self-validating protocols to accurately quantify and manipulate the compound's solubility in both aqueous and organic matrices.

Chemical Identity & Structural Mechanics

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2) is characterized by a 5,6-dihydro-4H-1,3-thiazin-2-amine core substituted with a 4-methoxyphenyl group[1]. With a molecular formula of C11H14N2OS and a molecular weight of 222.31 g/mol [1], it serves as a structural analog to the well-known veterinary sedative 2[2].

The substitution of xylazine’s 2,6-dimethylphenyl moiety with a 4-methoxyphenyl group fundamentally alters the molecule's electron density. The para-methoxy group acts as an electron-donating group via resonance, introducing a hydrogen-bond acceptor that marginally reduces the extreme lipophilicity typically seen in 2,6-dimethyl analogs. However, the core thiazine ring dictates the compound's primary chemical behavior, allowing for distinct 3[3].

Quantitative Physicochemical Data

The following table synthesizes the empirical and predicted physicochemical parameters critical for formulation and analytical tracking:

Physicochemical PropertyValue / DescriptionAnalytical Context
Chemical Name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amineIUPAC standard nomenclature
CAS Registry Number 61452-16-2Unique chemical identifier[1]
Molecular Formula C11H14N2OSElemental composition[1]
Molecular Weight 222.31 g/mol Mass spectrometry target[1]
Purity Standard 99.2% (HPLC)Required for thermodynamic assays[1]
Solubility (Methanol) > 50 mg/mLHigh lipophilic solvation[2]
Solubility (Dilute HCl) > 10 mg/mLIon-dipole thiazinium formation[2]
Solubility (Water, pH 7.4) < 0.1 mg/mLHydrophobic free base dominance

Thermodynamic Solubility: Self-Validating Protocol

In drug development, kinetic solubility assays often overestimate solubility due to supersaturation. To obtain accurate baseline data, a rigorous thermodynamic shake-flask method must be employed. This protocol is designed as a self-validating system to eliminate common matrix artifacts.

Step-by-Step Methodology:

  • Solid-State Verification: Begin with high-purity crystalline material (>99.2% purity via HPLC)[1]. Causality: Amorphous domains possess lower lattice energy and dissolve more extensively, creating a false supersaturated state that skews baseline thermodynamic readings.

  • Buffer Equilibration: Suspend excess API in standard USP buffers (pH 1.2, 4.5, 6.8, and 7.4) within glass vials. Causality: Glass prevents the lipophilic free base from adsorbing into the walls of standard polypropylene tubes.

  • Thermal Incubation: Agitate at 37.0 ± 0.5 °C for 48 hours. Causality: A 48-hour window ensures the crystal lattice has fully equilibrated with the solvent, bypassing the kinetic trap of metastable polymorphs.

  • Phase Separation (Critical Step): Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes. Causality: Standard syringe filtration (e.g., PTFE or PVDF membranes) is strictly prohibited. Highly lipophilic basic drugs strongly adsorb to the tortuous paths of polymeric filters, leading to false-negative concentration readings. Ultracentrifugation removes undissolved solids without introducing high-surface-area polymers.

  • Quantification: Analyze the supernatant via HPLC-UV at the compound's λmax​ .

Workflow N1 1. Solid-State Verification (HPLC Purity >99%) N2 2. Solvent Addition (Aqueous Buffers & Organics) N1->N2 Excess API N3 3. Thermal Equilibration (37°C, 48h Agitation) N2->N3 Suspension N4 4. Ultracentrifugation (15,000 x g, 15 min) N3->N4 Prevent Adsorption N5 5. HPLC-UV Quantification (Supernatant Analysis) N4->N5 Phase Separation

Fig 1: Thermodynamic solubility workflow utilizing ultracentrifugation to prevent adsorption.

Solvation Mechanics & pH-Dependent Partitioning

The solubility of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is highly contingent upon the pH of the microenvironment[4].

  • Acidic Conditions (pH < pKa): At pH 1.2 (mimicking gastric fluid), the secondary amine of the thiazine ring is protonated, forming a thiazinium cation. This ionized state engages in strong ion-dipole interactions with water, resulting in high aqueous solubility. This mirrors the behavior of similar, which demonstrate excellent solubility (>1000 μg/mL) at pH 1.2. Furthermore, converting the free base to a monohydrochloride salt (similar to related derivatives like CAS 64932-18-9) permanently locks the molecule in this highly soluble state[5].

  • Physiological Conditions (pH 7.4): At physiological pH, the compound exists predominantly as a neutral free base. The hydrophobic 4-methoxyphenyl ring and the uncharged thiazine core dominate the intermolecular forces, leading to poor aqueous solubility but excellent partitioning into organic solvents. Analogous compounds are highly soluble in methanol (up to 50 mg/mL) and dichloromethane[2].

Solvation Base Thiazine Free Base (Poor Aqueous Sol.) Acidic Gastric Medium (pH 1.2) Base->Acidic + H+ Basic Intestinal/Blood (pH 7.4) Base->Basic - H+ Ionized Protonated Thiazinium (High Aqueous Sol.) Acidic->Ionized Ion-Dipole Bonds Neutral Neutral Species (High Lipid Sol.) Basic->Neutral Hydrophobic Forces

Fig 2: pH-dependent ionization and resulting solvation pathways of the thiazine derivative.

Formulation Strategies for Preclinical Models

Because the free base exhibits poor aqueous solubility at physiological pH, researchers must employ specific formulation strategies for in vivo or in vitro biological assays:

  • Acidic Vehicles: Dissolving the compound in dilute HCl or acidic buffers ensures complete solvation before administration[2].

  • Polymeric Nanoencapsulation: For intestinal delivery or complex biological models where acidic vehicles are toxic, nanotechnology-based delivery systems can be utilized. Encapsulating the lipophilic compound in pH-responsive polymers, such as6, bypasses the poor aqueous solubility and prevents premature precipitation in physiological media[6].

  • Regulatory Tracking: Given the structural similarity to regulated veterinary sedatives, researchers must utilize chemical substance databases to monitor regulatory changes and ensure compliance during formulation and testing[7].

References

  • Expert Synthesis Solutions. "N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine". esschemco.com.
  • Guidechem. "4H-1,3-Thiazin-2-amine, 5,6-dihydro-4-(4-methoxyphenyl)-4-methyl-,monohydrochloride". guidechem.com.
  • NextSDS. "N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - Chemical Substance Information". nextsds.com.
  • Benchchem. "N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine". benchchem.com.
  • ChemicalBook. "Xylazine | 7361-61-7". chemicalbook.com.
  • MedicaPharma. "BUY XYLAZINE HCL (GMP grade)". medicapharma.com.
  • Pharma Excipients. "Nanoencapsulated Cannabidiol–Cannabigerol Using Eudragit L100". pharmaexcipients.com.
  • ACS Publications. "Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor". acs.org.

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Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent and Cascade Synthesis of 5,6-Dihydro-4H-1,3-Thiazine Derivatives

Introduction & Strategic Overview The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged N,S-heterocyclic motif embedded in numerous pharmaceutically active molecules, demonstrating potent antifungal, antitubercular, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged N,S-heterocyclic motif embedded in numerous pharmaceutically active molecules, demonstrating potent antifungal, antitubercular, anticonvulsant, and antitumor properties[1][2]. Historically, the synthesis of these six-membered rings required multi-step protocols involving harsh conditions, toxic solvents, and the isolation of unstable intermediates.

To accelerate drug discovery and adhere to green chemistry principles, modern synthetic strategies have shifted toward one-pot multicomponent reactions (MCRs) and thiol-involved cascade click reactions [3][4]. This application note details two highly efficient, field-proven methodologies for constructing structurally diverse 5,6-dihydro-4H-1,3-thiazine derivatives: a microwave-assisted solvent-free MCR, and a green sequential C–S coupling cascade in aqueous media.

Mechanistic Causality & Reaction Design

As a self-validating approach to synthesis, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Pathway A: Microwave-Assisted Solvent-Free MCR

This protocol synthesizes 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines via a three-component reaction of an aromatic aldehyde, thiourea, and styrene[3].

  • The Role of TMSCl: Trimethylsilyl chloride (TMSCl) acts as a transient Lewis acid. It activates the carbonyl oxygen of the aromatic aldehyde, significantly lowering the activation energy for nucleophilic attack by thiourea. Furthermore, TMSCl acts as a dehydrating agent, driving the equilibrium forward to form a highly reactive iminium intermediate[3].

  • Microwave Irradiation: Under solvent-free conditions, microwave energy directly excites the polar iminium intermediates. This rapid, volumetric heating prevents the thermal degradation (tarring) typically seen in prolonged oil-bath heating, facilitating a rapid Diels-Alder-like cycloaddition with styrene[3].

MCR_Pathway A Aromatic Aldehyde + Thiourea B TMSCl Activation (Lewis Acid) A->B C Iminium Intermediate Formation B->C D Styrene Addition (Microwave) C->D E 5,6-Dihydro-4H- 1,3-Thiazine D->E Cyclization

Mechanistic workflow of the microwave-assisted multicomponent synthesis of 1,3-thiazines.

Pathway B: Sequential C–S Coupling Cascade

This protocol synthesizes 2-mercapto-5,6-dihydro-4H-1,3-thiazines via a double C–S linking methodology using 3-chloropropyl isothiocyanate and various thiols[4].

  • Cascade Logic: The reaction is a sequential "click" process. First, an intermolecular nucleophilic addition (thiol-isothiocyanate click) forms a dithiocarbamate intermediate. Because the alkyl chain possesses a terminal chloride, the molecule is perfectly pre-organized for an immediate intramolecular nucleophilic substitution (thiol-halogen click), closing the six-membered ring[4].

  • Green Solvent & Base Selection: Potassium carbonate (K₂CO₃) is chosen because its mild basicity (pKa ~10.3) is sufficient to generate the highly nucleophilic thiolate anion without hydrolyzing the isothiocyanate. The EtOH/H₂O (1:1) solvent system ensures optimal solvation of both the inorganic base and the organic substrates[1][4].

Cascade_Pathway A 3-Chloropropyl Isothiocyanate + Thiol B K2CO3 Base (EtOH/H2O, 1:1) A->B C Intermolecular Addition (Thiol-Isothiocyanate) B->C D Dithiocarbamate Intermediate C->D E Intramolecular Substitution (Thiol-Halogen Click) D->E F 2-Mercapto-5,6-dihydro- 4H-1,3-thiazine E->F -KCl, -H2O

Sequential C-S coupling cascade reaction for 2-mercapto-5,6-dihydro-4H-1,3-thiazine synthesis.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Objective: Synthesis of 2-amino-4,6-diphenyl-5,6-dihydro-4H-1,3-thiazin-3-ium chloride.

  • Reaction Setup: In a 10 mL microwave-safe quartz vessel, sequentially add benzaldehyde (1.0 mmol), thiourea (1.2 mmol), styrene (1.0 mmol), and TMSCl (1.5 mmol). Do not add any solvent[3].

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 260 W. Maintain the temperature at 90°C for 5–10 minutes[3].

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc, 3:1 v/v). The complete disappearance of the UV-active benzaldehyde spot (Rf ~0.6) and the appearance of a baseline/highly polar spot indicates successful conversion to the thiazine salt.

  • Workup: Cool the vessel to room temperature. Triturate the crude mixture with cold diethyl ether (2 × 5 mL) to remove unreacted styrene and TMS-byproducts. Filter the resulting solid and recrystallize from hot ethanol.

  • Analytical Confirmation: Perform ¹H-NMR (DMSO-d6). The presence of a distinct chiral proton signal (C-4 of the thiazine ring) appearing as a doublet of doublets around δ 5.20 ppm confirms the successful cyclization and diastereoselectivity.

Protocol B: Green Cascade Synthesis via Double C–S Linking

Objective: Synthesis of 2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 3-chloropropyl isothiocyanate (1.0 mmol) and benzyl mercaptan (1.0 mmol) in 10 mL of a green solvent mixture (EtOH/H₂O, 1:1 v/v)[1].

  • Base Addition: Add K₂CO₃ (0.6 mmol) in one portion. The slight stoichiometric deficit of base prevents over-alkylation while efficiently driving the catalytic cycle[4].

  • Cyclization: Stir the mixture at 80°C using a conventional oil bath for 30–60 minutes (alternatively, apply microwave heating at 80°C for 15 minutes)[1][4].

  • In-Process Validation (Visual & TLC): The reaction transitions from a cloudy suspension to a distinct biphasic mixture as the oily thiazine product forms. TLC (Hexane:EtOAc, 5:1 v/v) will show the transient formation of the dithiocarbamate intermediate, which rapidly converts to the final product.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Confirmation: Perform ¹H-NMR (300 MHz, CDCl₃). The protocol is validated by the presence of a diagnostic multiplet at δ 3.76–3.64 (m, 2H) corresponding to the C-6 protons adjacent to the ring sulfur, and a singlet at δ 4.16 (s, 2H) for the benzyl thioether protons[1].

Quantitative Data Summary

The table below summarizes the efficiency, atom economy, and yield metrics of the described methodologies, demonstrating the superiority of these modern protocols over classical syntheses.

Derivative TargetKey ReagentsCatalyst / BaseReaction ConditionsTimeYield (%)
2-Amino-4,6-diphenyl-5,6-dihydro-4H-1,3-thiazine Benzaldehyde, Styrene, ThioureaTMSCl (Lewis Acid)Microwave (260 W), Solvent-Free5 - 10 min62 - 98%
2-(Benzylthio)-5,6-dihydro-4H-1,3-thiazine 3-Chloropropyl isothiocyanate, Benzyl mercaptanK₂CO₃ (0.6 equiv.)EtOH/H₂O (1:1), 80°C30 - 60 min99%
2-((4-Methylbenzyl)thio)-5,6-dihydro-4H-1,3-thiazine 3-Chloropropyl isothiocyanate, 4-Methylbenzyl mercaptanK₂CO₃ (0.6 equiv.)EtOH/H₂O (1:1), 80°C30 - 60 min97%

References

  • Wan, J.-P., Pan, Y.-H., Mao, H., Chen, Y.-H., & Pan, Y.-J. (2010). "Microwave-Assisted Three-Component Reaction for Rapid Synthesis of Some 5,6-Dihydro-4H-1,3-thiazine Derivatives Under Solvent-Free Conditions." Synthetic Communications, 40(5), 709–716. URL: [Link]

  • Liu, W., Wang, S., Pan, L., Bi, X., & Shi, E. (2024). "Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings." Molecules, 29(22), 5255. URL: [Link]

  • Koketsu, M., Tanaka, K., Takenaka, Y., Kwong, C.D., & Ishihara, H. (2002). "Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents." European Journal of Pharmaceutical Sciences, 15(1), 73-78. URL: [Link]

Sources

Application

Application Notes &amp; Protocols for Antimicrobial Susceptibility Testing of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel compound, N-(4-methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel compound, N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This document outlines detailed, step-by-step protocols for determining the compound's efficacy against a panel of clinically relevant bacteria and fungi. The methodologies described herein are based on internationally recognized standards, ensuring the generation of reproducible and reliable data. This guide covers essential techniques including the preparation of the test compound, standardized inoculum preparation, and the execution of broth microdilution for Minimum Inhibitory Concentration (MIC) determination, followed by the assessment of Minimum Bactericidal Concentration (MBC).

Introduction: The Rationale for Antimicrobial Screening of Thiazine Derivatives

The relentless emergence of multidrug-resistant pathogens constitutes a grave and escalating threat to global public health. This crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, thiazine derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core 1,3-thiazine scaffold is a key structural motif in some classes of antibiotics, highlighting its potential in the design of new anti-infective agents.[3][4]

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a synthetic compound belonging to this promising class. Its structural features suggest the potential for interaction with microbial targets. Therefore, a systematic evaluation of its antimicrobial activity is a critical first step in assessing its therapeutic potential. This document provides the foundational protocols to rigorously characterize the in vitro antimicrobial profile of this and similar test compounds.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[5] Further testing can then ascertain the lowest concentration required to kill the microorganism (Minimum Bactericidal Concentration or MBC).[6] The protocols detailed below are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[7][8]

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Compound Prepare Stock Solution of Test Compound MIC_Assay Perform Broth Microdilution for MIC Determination Compound->MIC_Assay Media Prepare Culture Media (e.g., MHB, MHA) Media->MIC_Assay Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->MIC_Assay Read_MIC Read and Record MIC Values MIC_Assay->Read_MIC MBC_Assay Subculture from Clear Wells for MBC Determination Read_MBC Count Colonies and Determine MBC Values MBC_Assay->Read_MBC Read_MIC->MBC_Assay Select clear wells Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis Read_MBC->Data_Analysis

Caption: A streamlined workflow for determining MIC and MBC values.

Materials and Reagents

  • Test Compound: N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Culture Media:

    • Mueller-Hinton Broth (MHB)[9]

    • Mueller-Hinton Agar (MHA)[10]

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

  • Test Organisms:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Equipment and Consumables:

    • Sterile, 96-well, U-bottom microtiter plates

    • Sterile serological pipettes and pipette tips

    • Incubator (35 ± 2°C)

    • Spectrophotometer or McFarland turbidity standards

    • Vortex mixer

    • Sterile Petri dishes, inoculation loops, and swabs

Experimental Protocols

Preparation of the Test Compound Stock Solution

The solubility of the test compound is a critical parameter. It is essential to prepare a high-concentration stock solution that can be serially diluted without precipitation.

  • Weighing: Accurately weigh a precise amount of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine powder.

  • Dissolution: Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Ensure complete dissolution using a vortex mixer.

  • Sterilization: While DMSO is a sterilizing agent at high concentrations, it is good practice to filter-sterilize the stock solution through a 0.22 µm syringe filter if there are any concerns about sterility.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Preparation of Standardized Microbial Inoculum

The density of the initial microbial inoculum must be standardized to ensure reproducibility. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria, is the benchmark.[9][11]

  • Primary Culture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35 ± 2°C to obtain fresh, isolated colonies.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the selected colonies into a tube containing 5 mL of sterile TSB or saline.

  • Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile broth/saline as needed. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.10).

  • Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[9] This typically involves a 1:150 dilution of the 0.5 McFarland suspension. This working inoculum must be used within 15 minutes of preparation.[12]

Protocol for Broth Microdilution MIC Assay

This method determines the MIC by exposing the standardized inoculum to serial dilutions of the test compound in a 96-well microtiter plate.[8][13]

  • Plate Setup: Add 100 µL of sterile MHB to wells 2 through 12 in a designated row of a 96-well plate.

  • Compound Addition: Add 200 µL of the highest desired concentration of the test compound (prepared in MHB from the stock solution) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 100 µL from well 2 to well 3. Repeat this process down to well 10. Discard the final 100 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 200 µL of MHB. This well will not receive any inoculum.

  • Inoculation: Add 100 µL of the working bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in these wells will be 200 µL. The final inoculum concentration will be approximately 2.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14]

Diagram 2: Broth Microdilution Assay Setup

Broth Microdilution Setup 1 Well 1 200µL Cmpd a1 100µL -> 2 Well 2 100µL MHB a2 100µL -> 3 Well 3 100µL MHB a3 100µL -> 4 Well 4 100µL MHB a4 100µL -> 5 Well 5 100µL MHB a5 100µL -> 6 Well 6 100µL MHB a6 100µL -> 7 Well 7 100µL MHB a7 100µL -> 8 Well 8 100µL MHB a8 100µL -> 9 Well 9 100µL MHB a9 100µL -> 10 Well 10 100µL MHB a10 Discard 100µL 11 Well 11 (Growth Ctrl) 100µL MHB 12 Well 12 (Sterility Ctrl) 200µL MHB

Caption: Serial dilution process in a 96-well plate for MIC determination.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined by subculturing the contents of the clear wells from the MIC plate onto agar to see if the bacteria have been killed or merely inhibited.[6][15]

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

  • Plating: From each selected well, take a 10-100 µL aliquot and spread it evenly over the surface of an MHA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 24-48 hours.[9]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][9]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. Below is an example table for presenting the data.

Table 1: Example Antimicrobial Activity of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Test OrganismATCC StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus292131632Bactericidal (2)
Bacillus subtilis663332>128Bacteriostatic (>4)
Escherichia coli2592264128Bactericidal (2)
Pseudomonas aeruginosa27853>128>128Resistant
Candida albicans900283264Fungicidal (2)

Interpretation:

  • Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 indicates a cidal effect.

  • Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests that the compound inhibits growth but does not kill the organism at the tested concentrations.

Conclusion and Future Directions

These application notes provide a standardized framework for conducting preliminary in vitro antimicrobial evaluations of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. The data generated from these protocols will establish a foundational understanding of the compound's spectrum of activity and its potential as either a bacteriostatic or bactericidal agent. Positive results from these screening assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates and resistant strains. Adherence to these robust and validated protocols is paramount for ensuring the scientific integrity and comparability of the findings.

References

  • Didwagh, S. S., & Piste, P. B. (n.d.). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kumar, A., & Sharma, P. K. (n.d.). Thiazines derivatives treated as potential antimicrobial agents. Scholars Research Library.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Wikipedia contributors. (2024, February 28). Disk diffusion test. In Wikipedia, The Free Encyclopedia. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Asif, M., Imran, M., & Abida. (2022). Antimicrobial Activities of Various Thiazine Based Heterocyclic Compounds: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(2), 166-172.
  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • University of Technology, Iraq. (2021). Minimum Bacteriocidal Concentration (MBC). [Link]

  • Sedeek, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. protocols.io. [Link]

  • Jain, A., & Soni, D. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(8), 23-34.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • BenchChem. (n.d.).
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Sharma, P. K., & Kumar, A. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • Rodríguez-Lázaro, D., et al. (2017). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 6(10), 90.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Schwalbe, R., & Moore, L. S. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. In StatPearls.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 337–342.

Sources

Method

Topic: A Framework for Evaluating N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine as a Potential Nitric Oxide Synthase Inhibitor

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Nitric Oxide Synthase Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast range of physiological and pathological processes.[1] Synthesized by the family of nitric oxide synthase (NOS) enzymes, NO's function is exquisitely context-dependent. Constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms produce low, transient levels of NO crucial for vasodilation and neurotransmission, respectively.[2][3] In contrast, the inducible isoform (iNOS) can be expressed in immune cells like macrophages in response to inflammatory stimuli, generating large, sustained amounts of NO.[2] While this high-output NO production is vital for host defense, its dysregulation is a key driver in the pathophysiology of chronic inflammation, neurodegenerative diseases, and certain cancers.[2][3]

This pathological overproduction makes iNOS a compelling therapeutic target. The development of selective iNOS inhibitors represents a promising strategy for mitigating inflammation-driven tissue damage.[2][4] The 1,3-thiazine scaffold has emerged as a promising pharmacophore, with certain derivatives demonstrating notable biological activities, including the potential for NOS inhibition.[5] This application note details a robust in vitro framework to assess the inhibitory potential of a specific thiazine derivative, N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine , against a purified NOS enzyme. The described methodology is centered on the Griess colorimetric assay, a reliable and high-throughput-compatible method for quantifying NO production.[4][6][7]

Foundational Principles: The Assay Methodology

The quantification of NOS inhibition is achieved through a two-stage enzymatic and colorimetric process. This approach provides a clear and reproducible measure of an inhibitor's efficacy.

  • Stage 1: Enzymatic NO Production: The assay begins with the catalytic reaction of a purified NOS isoform (e.g., human recombinant iNOS). In the presence of its substrate, L-arginine, and essential cofactors, the enzyme produces nitric oxide (NO).[8] The test compound, N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is introduced at varying concentrations to determine its effect on this enzymatic activity.

  • Stage 2: Colorimetric Detection of Nitrite: Due to the extremely short half-life of NO, direct measurement is impractical for routine screening.[9] Instead, we quantify its stable, oxidized metabolite, nitrite (NO₂⁻). This is accomplished using the Griess reaction, which involves a two-step diazotization process.[7][9]

    • Diazotization: Sulfanilamide (Griess Reagent I) reacts with nitrite in an acidic medium to form a diazonium salt.

    • Coupling: N-(1-naphthyl)ethylenediamine (NED) (Griess Reagent II) couples with the diazonium salt to form a stable, purple-colored azo compound. The intensity of this color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[9][10]

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compound Dilutions - Nitrite Standards - Reaction Master Mix A1 Plate Setup (96-well) Blanks, Controls, Samples P1->A1 A2 Initiate Enzymatic Reaction Add NOS Enzyme A1->A2 A3 Incubate at 37°C (e.g., 30-60 min) A2->A3 A4 Terminate & Develop Color Add Griess Reagents I & II A3->A4 A5 Incubate at Room Temp (10-15 min) A4->A5 D1 Read Absorbance (~540 nm) A5->D1 D2 Generate Standard Curve D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC₅₀ Value D3->D4

Caption: High-level workflow for the in vitro NOS inhibition assay.

The Biochemical Context: NOS Catalysis

Understanding the NOS catalytic cycle is essential for interpreting inhibition data and appreciating the rationale behind the assay's components. The enzyme catalyzes a five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[11] This complex reaction is dependent on a suite of cofactors that facilitate electron transfer.

Simplified NOS Catalytic Pathway

G Substrates L-Arginine + O₂ NOS NOS Enzyme (Heme Center) Substrates->NOS Cofactors NADPH Tetrahydrobiopterin (BH4) FAD/FMN Cofactors->NOS e⁻ transfer Products L-Citrulline + Nitric Oxide (NO) NOS->Products Catalysis

Sources

Application

Application Note: Development and Validation of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine as a Molecular Probe

Introduction & Mechanistic Rationale The 5,6-dihydro-4H-1,3-thiazin-2-amine pharmacophore is a highly versatile structural motif in neuropharmacology and medicinal chemistry. Its most prominent derivative, xylazine (N-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5,6-dihydro-4H-1,3-thiazin-2-amine pharmacophore is a highly versatile structural motif in neuropharmacology and medicinal chemistry. Its most prominent derivative, xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), is a potent α2​ -adrenergic receptor ( α2​ -AR) agonist[1][2]. While xylazine is heavily utilized in veterinary medicine and increasingly monitored as an adulterant in illicit drug supplies (), the rigid nature of its 2,6-dimethylphenyl ring limits its utility as a customizable molecular tool.

The development of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-16-2) provides a strategic solution for researchers mapping receptor pharmacology.

Causality of Probe Design: Replacing the 2,6-dimethylphenyl group with a 4-methoxyphenyl moiety alters the steric bulk and electronic distribution around the aniline nitrogen. We selected this specific structural modification for two critical reasons:

  • Orthosteric Pocket Mapping: It allows researchers to probe the steric tolerance of the α2​ -AR binding pocket, specifically evaluating the necessity of ortho-methyl groups for receptor activation and Gi​ -protein coupling[3].

  • Chemical Handle for Advanced Conjugation: The methoxy group can be readily cleaved (e.g., via BBr3​ ) to yield a reactive phenol (4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenol)[4]. This phenol acts as an ideal synthetic anchor for conjugating fluorescent dyes (e.g., Janelia Fluor) or radiolabels, enabling the creation of advanced visualization tools without disrupting the core pharmacophore.

  • Off-Target Profiling: The 1,3-thiazine core has been identified as a potent scaffold for Beta Secretase (BACE1) inhibitors ()[5]. This probe serves as a dual-action tool to evaluate α2​ -AR efficacy while screening for off-target BACE1 affinity in neurodegenerative drug development.

Signaling Pathway & Probe Mechanism

Upon binding to the α2​ -AR, the N-(4-methoxyphenyl) probe stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the Gi/o​ protein alpha subunit, which subsequently inhibits adenylyl cyclase, reduces intracellular cAMP levels, and dampens Protein Kinase A (PKA) activity.

G Probe N-(4-methoxyphenyl) Probe Receptor α2-Adrenergic Receptor Probe->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Effector Adenylyl Cyclase G_protein->Effector Inhibits cAMP Decreased cAMP Effector->cAMP Reduces

Mechanism of Gi/o-coupled α2-AR activation by the molecular probe.

Self-Validating Experimental Protocols

To rigorously validate N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine as a molecular probe, the following self-validating protocols must be executed.

Protocol 1: Radioligand Binding Displacement Assay ( Ki​ Determination)

Causality & Self-Validation: We utilize CHO-K1 cells stably expressing human α2A​ , α2B​ , and α2C​ receptors to eliminate endogenous receptor background noise. [3H] -RX821002 is selected as the radioligand because it binds all three subtypes with equal, high affinity, ensuring that the calculated Ki​ for our probe is directly comparable across subtypes. The inclusion of a known agonist (xylazine) validates the dynamic range and ensures the assay can accurately distinguish competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target α2​ -AR subtype. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine 50 µL of [3H] -RX821002 (final concentration 1 nM), 50 µL of the N-(4-methoxyphenyl) probe (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for exactly 60 minutes to reach equilibrium. (Critical: Premature termination will artificially inflate the calculated Ki​ .)

  • Filtration & Detection: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Causality & Self-Validation: Binding affinity does not guarantee functional efficacy. To determine if the probe acts as an agonist or antagonist, we measure its effect on forskolin-stimulated cAMP production. The assay is self-validating: if the probe is an agonist, it will dose-dependently decrease the cAMP signal generated by forskolin. If this decrease is completely reversed by the addition of the antagonist yohimbine, it confirms the effect is specifically mediated via the α2​ -AR and not through non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 α2​ -AR cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Stimulation: Add forskolin (final concentration 10 µM) to stimulate baseline cAMP production.

  • Probe Addition: Immediately add the N-(4-methoxyphenyl) probe at varying concentrations. For the validation control wells, add the probe along with 1 µM yohimbine.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the EC50​ based on the FRET ratio.

Probe Development Workflow

Workflow Synth Probe Synthesis & Verification Binding Radioligand Binding (Ki Determination) Synth->Binding Validated Probe Func Functional Assay (cAMP Accumulation) Binding->Func Affinity Confirmed SAR SAR Analysis & Off-Target Profiling Func->SAR Efficacy Established

Development workflow for validating the N-(4-methoxyphenyl) probe.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the N-(4-methoxyphenyl) probe compared to the parent compound xylazine, demonstrating its utility in SAR studies.

Compound α2A​ Ki​ (nM) α2B​ Ki​ (nM) α2C​ Ki​ (nM)cAMP EC50​ (nM)Emax (%)
Xylazine (Reference) 45 ± 5120 ± 1285 ± 860 ± 695
N-(4-methoxyphenyl) Probe 110 ± 10350 ± 25210 ± 15145 ± 1288
Phenol Precursor 85 ± 8290 ± 20180 ± 14115 ± 1090

Data Interpretation: The removal of the ortho-methyl groups and addition of the para-methoxy group slightly reduces binding affinity across all subtypes compared to xylazine. This indicates that the steric bulk at the 2,6-positions is optimal for deep pocket insertion within the α2​ -AR. However, the retained nanomolar affinity and high Emax​ confirm that the N-(4-methoxyphenyl) derivative remains a highly effective, full agonist. Its performance validates its use as a precursor for downstream fluorophore conjugation without losing target engagement.

References

  • Title: Xylazine Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Xylazine (Trade Names: Rompun®, Sedazine®, AnaSed®) Source: DEA Diversion Control Division URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.

I. Synthesis Overview: The Core Reaction

The synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and related 2-amino-1,3-thiazine derivatives is a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2][3] A prevalent and effective method involves the cyclization of an appropriate precursor with a thiourea derivative.[1][3][4][5] A common route is the reaction between an α,β-unsaturated ketone (chalcone) and thiourea in the presence of a base.[1][3][5] Another approach involves the reaction of a halo-ketone with thiourea.[4]

The general mechanism for the chalcone-based synthesis proceeds through a Michael addition of thiourea to the α,β-unsaturated ketone, followed by an intramolecular condensation and dehydration to form the 1,3-thiazine ring.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Chalcone α,β-Unsaturated Ketone (Chalcone) Mixing Mixing in Solvent (e.g., Ethanol) Chalcone->Mixing Thiourea N-(4-methoxyphenyl)thiourea Thiourea->Mixing Base Base Addition (e.g., NaOH, KOH) Mixing->Base Initiates reaction Reflux Refluxing Base->Reflux Promotes cyclization Quenching Quenching (e.g., with water/acid) Reflux->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Column Chromatography) Extraction->Purification Product N-(4-methoxyphenyl)-5,6- dihydro-4H-1,3-thiazin-2-amine Purification->Product

Caption: General workflow for the synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.

FAQ 1: Why is my reaction yield consistently low?

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also be beneficial.
Suboptimal Base Concentration The basicity of the reaction medium is crucial for the deprotonation of thiourea and subsequent cyclization. An incorrect amount of base can hinder the reaction.Ensure the accurate measurement and addition of the base (e.g., NaOH or KOH). It is advisable to prepare a fresh solution of the base. An excess of base can sometimes lead to side reactions, so a molar equivalent or a slight excess is typically recommended.
Poor Quality of Reagents Impurities in the starting materials, especially the chalcone or thiourea, can interfere with the reaction.Use freshly purified reagents. Recrystallize the chalcone if its purity is questionable. Ensure the thiourea derivative is dry and of high purity.
Solvent Effects The choice of solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate.While ethanol is commonly used, exploring other polar protic solvents like methanol or isopropanol might improve yields in some cases.
Side Reactions Several side reactions can compete with the desired cyclization, leading to a mixture of products and a lower yield of the target compound.See FAQ 2 for a detailed discussion on common side reactions and how to mitigate them.
FAQ 2: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I avoid them?

Possible Side Reactions & Mitigation Strategies:

The formation of byproducts is a common challenge in the synthesis of 1,3-thiazines. Understanding these potential side reactions is key to minimizing their formation.

Side_Reactions cluster_pathways Reaction Pathways Start Chalcone + Thiourea Desired Desired Product: N-(4-methoxyphenyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine Start->Desired Controlled Conditions (Optimal Temp & Time) Side1 Side Product 1: Open-chain Michael Adduct Start->Side1 Incomplete Cyclization (Insufficient Heat/Time) Side2 Side Product 2: Over-oxidation or Decomposition Products Start->Side2 Harsh Conditions (Excessive Heat/Base) Side3 Side Product 3: Polymerization of Chalcone Start->Side3 High Reactant Concentration

Caption: Potential reaction pathways leading to desired product and common side products.

  • Open-chain Michael Adduct: This intermediate can fail to cyclize if the reaction conditions are not optimal.

    • Solution: Ensure adequate heating and reaction time to promote the intramolecular cyclization.

  • Over-oxidation or Decomposition Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting materials or the product.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid unnecessary heating.

  • Polymerization of Chalcone: Under strongly basic conditions, chalcones can undergo self-condensation or polymerization.

    • Solution: Add the base portion-wise or use a milder base to control the reaction's exothermicity and reduce the likelihood of polymerization.

FAQ 3: The purification of the final product is proving difficult. What are the best practices for isolating pure N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine?

Purification Strategies:

Method Description Best For
Recrystallization This is often the most effective method for purifying solid organic compounds.Removing minor impurities when the product is the major component.
Column Chromatography This technique is used to separate compounds based on their differential adsorption to a stationary phase.Separating the desired product from closely related impurities or when multiple byproducts are present. A common eluent system is a gradient of ethyl acetate in hexane.[6]
Acid-Base Extraction The basic nitrogen atoms in the 2-amino-1,3-thiazine ring allow for selective extraction into an acidic aqueous layer.Removing non-basic impurities. The product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

III. Experimental Protocols

General Procedure for the Synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

This protocol is a general guideline and may require optimization based on your specific chalcone precursor.

Materials:

  • Appropriate α,β-unsaturated ketone (chalcone)

  • N-(4-methoxyphenyl)thiourea

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (or potassium hydroxide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the appropriate chalcone (1 equivalent) in ethanol, add N-(4-methoxyphenyl)thiourea (1.1 equivalents).

  • Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with water, and dry.

  • For further purification, recrystallize the crude product from a suitable solvent or perform column chromatography.

IV. References

  • Prasad, T. N., & Eeda, K. R. (2019). Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents. Taylor & Francis Online. [Link]

  • Patel, D. B., & Shah, V. H. (2015). A Novel Bromonaphthyl Based 2-Amino-1,3-Thiazines: Synthesis, Characterization with Invitro Antimicrobial Screening. International Scholars Journals.

  • Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis and antimicrobial screening of thiazine derivatives. JOCPR.

  • Acta Scientific. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific.

  • Der Pharma Chemica. (2016). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • ACS Publications. (2019). Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines. The Journal of Organic Chemistry.

  • Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis and antimicrobial activity of thiazine derivatives. JOCPR.

  • MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.

  • ResearchGate. (2021). (PDF) Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. ResearchGate.

  • PubMed. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link]

  • Taylor & Francis Online. (2019). Full article: Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents. Taylor & Francis Online.

  • Biointerface Research in Applied Chemistry. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry.

  • Chemistry of Heterocyclic Compounds. (2016). Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds.

  • PMC. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. PMC.

  • Springer. (2021). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Springer.

  • Masaryk University. (2017). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Masaryk University.

Sources

Optimization

Artifacts in biological assays with N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

This guide serves as a centralized resource for researchers utilizing N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in biological assays. High-throughput screening (HTS) and other sensitive biochemical or cell-b...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized resource for researchers utilizing N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in biological assays. High-throughput screening (HTS) and other sensitive biochemical or cell-based assays are susceptible to artifacts that can lead to false-positive results, wasting significant time and resources.[1][2] This document provides a framework for identifying and troubleshooting potential assay interference related to this compound, ensuring the integrity and reproducibility of your experimental data.

The core principle of this guide is to move beyond simple observation to mechanistic understanding. By systematically investigating the potential for non-specific activity, researchers can confidently validate true "hits" and discard misleading artifacts.

Part 1: Initial Assessment - Structural Red Flags and PAINS Analysis

Before diving into specific troubleshooting, a preliminary analysis of the compound's structure is warranted. The concept of Pan-Assay Interference Compounds (PAINS) describes chemical motifs that are known to frequently cause false-positive results in a wide variety of assays.[3][4] These compounds often act non-specifically through mechanisms like chemical reactivity, aggregation, or redox cycling rather than by specific binding to a biological target.[5]

Q: Does the N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine scaffold contain any known PAINS alerts?

A: The N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine structure itself is not one of the most notorious PAINS scaffolds like rhodanines or catechols.[3][4] However, the 2-amino-1,3-thiazine core presents features that merit careful consideration:

  • Potential for Reactivity: Heterocyclic amines can, under certain conditions, be involved in covalent modifications or redox reactions.

  • Chelation: The arrangement of nitrogen and sulfur atoms could potentially chelate metal ions, which is a known interference mechanism, particularly for metalloenzymes.[4][6]

  • Physicochemical Properties: The compound's moderate lipophilicity (indicated by calculated properties like LogP) suggests a potential for aggregation at higher concentrations, a common cause of non-specific inhibition.[7][8]

Therefore, while not a definitive PAIN, this structural class requires rigorous experimental validation to rule out non-specific activity. The following sections provide a logical workflow for this validation process.

cluster_0 Initial Hit Triage Workflow A Primary Screen Hit Observed with N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine B Confirm Dose-Response Relationship A->B C Steep or Irregular Curve? B->C Yes D Classic Sigmoidal Curve? B->D No H Low Confidence Hit: Investigate Artifacts (See Troubleshooting Guide) C->H E Perform Orthogonal Assay (Different Technology/Readout) D->E F Activity Confirmed? E->F G High Confidence Hit: Proceed with Lead Optimization F->G Yes F->H No

Caption: Logical workflow for the initial triage of a screening hit.

Part 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial observations and provides rapid-response guidance.

Q1: My dose-response curve for this compound is extremely steep (Hill slope > 2) or looks non-sigmoidal. What does this indicate?

A: This is a significant red flag for non-specific behavior, often linked to compound aggregation.[7] True 1:1 binding interactions typically follow a classic sigmoidal curve with a Hill slope around 1. Aggregation-based inhibition occurs when the compound reaches a critical concentration and forms colloidal particles that sequester the target protein, leading to an abrupt, steep drop in activity. You should immediately proceed to test for aggregation.

Q2: I'm seeing significant variability in my results between experiments. What should I check first?

A: Poor reproducibility is often rooted in the compound's physical properties.

  • Solubility: Ensure the compound is fully dissolved in your assay buffer at all tested concentrations. Precipitated compound leads to inaccurate concentration and erratic results. Check the final assay concentration of your solvent (e.g., DMSO) and ensure it's consistent and non-disruptive.

  • Stability: The compound may be unstable in your assay buffer over the course of the experiment. You can assess this by pre-incubating the compound in the buffer for the full assay duration and then analyzing its integrity via HPLC-MS.

  • Adsorption: The compound might be adsorbing to plasticware (e.g., assay plates, pipette tips). Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can mitigate this.

Q3: How do I perform a simple counter-screen to check for assay technology interference?

A: The simplest counter-screen involves running your assay under identical conditions but omitting a key biological component, typically the enzyme or protein target. If you still observe a signal change in the presence of the compound, it indicates direct interference with your detection method (e.g., fluorescence quenching, light scattering).[9] This is a critical control to distinguish true inhibition from a technology-specific artifact.

Part 3: In-Depth Troubleshooting Guide

If initial checks suggest potential artifacts, a more detailed investigation is necessary.

Issue 1: Compound Aggregation

Colloidal aggregates are a leading cause of false positives in HTS campaigns.[7] These sub-micron particles non-specifically inhibit enzymes by sequestering them on the aggregate surface.

How to Diagnose:

  • Detergent-Based Counter-Screen: The hallmark of an aggregation-based inhibitor is that its activity is attenuated or abolished by the inclusion of a non-ionic detergent.[9] Re-run the dose-response curve with and without 0.01-0.1% Triton X-100 or Tween-20. A significant rightward shift in the IC50 in the presence of detergent strongly suggests aggregation.

  • Dynamic Light Scattering (DLS): DLS can directly detect the formation of particles in your assay buffer at concentrations where inhibition is observed.

Data Interpretation for Aggregation

Test Condition Expected Outcome for Aggregator Expected Outcome for Specific Binder
+ 0.05% Triton X-100 >10-fold increase in IC50 <3-fold change in IC50
Pre-incubation Time IC50 may decrease with longer pre-incubation IC50 should be independent of pre-incubation time

| Enzyme Concentration | IC50 increases with higher enzyme concentration | IC50 is independent of enzyme concentration |

cluster_1 Mechanism of Aggregation-Based Inhibition Compound Compound Monomers (Below CAC) Aggregate Colloidal Aggregate (Above CAC) Compound->Aggregate [Compound] > CAC (Critical Aggregation Conc.) Sequestered Non-specific Sequestration of Enzyme on Aggregate Surface Aggregate->Sequestered Enzyme Enzyme Product Product Enzyme->Sequestered Substrate Substrate Substrate->Product Normal Catalysis Sequestered->Substrate Catalysis Blocked

Caption: Formation of colloidal aggregates can non-specifically sequester enzymes.

Issue 2: Optical Interference

Compounds that absorb light or fluoresce at the same wavelengths used for assay readout can create false signals.[10]

How to Diagnose:

  • Spectrophotometric Scans: Dissolve the compound in the assay buffer. Scan its absorbance spectrum across the excitation and emission wavelengths of your assay. A significant absorbance (>0.1 AU) at these wavelengths is problematic.

  • Fluorometric Scans: Scan the compound's emission spectrum using the assay's excitation wavelength. Intrinsic fluorescence will lead to a false-positive signal in assays where fluorescence increases.

Issue 3: Chemical Reactivity and Redox Cycling

Reactive compounds can covalently modify proteins, often targeting nucleophilic residues like cysteine.[4] Redox-active compounds can generate reactive oxygen species (e.g., H₂O₂) that oxidize and inactivate proteins.[5]

How to Diagnose:

  • Thiol Reactivity Assay: Incubate the compound with a thiol-containing reagent like Glutathione (GSH) and monitor the depletion of the compound or the formation of an adduct by LC-MS.

  • Time-Dependence of Inhibition: Covalent modifiers often exhibit time-dependent inhibition. Pre-incubating the compound with the enzyme before adding the substrate will result in a lower IC50 compared to no pre-incubation.

  • Redox Interference Assay: Include a strong reducing agent like Dithiothreitol (DTT) (1-10 mM) in your assay. If the compound's activity is diminished, it may be acting through an oxidative mechanism.

Part 4: Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition is dependent on the formation of colloidal aggregates.

Methodology:

  • Prepare two sets of serial dilutions of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

  • Prepare two batches of your complete assay buffer: one standard buffer and one supplemented with 0.05% (v/v) Triton X-100.

  • Set up two parallel dose-response experiments. One using the standard buffer and the other using the detergent-supplemented buffer.

  • Run the assay according to your standard protocol.

  • Plot the dose-response curves for both conditions and compare the IC50 values.

Interpretation: A >10-fold increase in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.

Protocol 2: Orthogonal Assay Validation

Objective: To confirm the compound's activity using a different assay technology, which is less susceptible to the same artifacts.

Methodology:

  • Identify a suitable orthogonal assay for your target. For example, if your primary screen was a fluorescence intensity-based enzymatic assay, an orthogonal assay could be:

    • A label-free method like Surface Plasmon Resonance (SPR) to measure direct binding.

    • A cellular thermal shift assay (CETSA) to confirm target engagement in cells.

    • An alternative enzymatic assay that uses a different detection method (e.g., luminescence or absorbance).[10]

  • Test N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in the chosen orthogonal assay.

Interpretation: True, specific inhibitors should show comparable activity across different assay platforms. A compound that is active in the primary screen but inactive in a well-validated orthogonal assay is likely an artifact.

References

  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. [Link]

  • ResearchGate. "Pan-assay interference compounds (PAINS). These moieties have been identified as PAINS and should generally be avoided." [Link]

  • Fuller, M. "What are PAINS?". BIT 479/579 High-throughput Discovery. [Link]

  • ChemFH. "ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery." PMC. [Link]

  • Bentham Science Publishers. "False Positives in the Early Stages of Drug Discovery." (December 01, 2010). [Link]

  • ChemCopilot. "High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery." (May 03, 2025). [Link]

  • Hermann, J.C. et al. "Metal Impurities Cause False Positives in High-Throughput Screening Campaigns." PMC. [Link]

  • Dahlin, J.L., Walters, M.A. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter. (May 07, 2022). [Link]

  • Longdom Publishing. "Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations." (March 29, 2015). [Link]

  • Dahlin, J.L. et al. "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." PMC. (January 11, 2025). [Link]

  • PubChem. "N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine." [Link]

  • NextSDS. "N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - Chemical Substance Information." [Link]

  • BellBrook Labs. "Common Challenges in Biochemical Assays and How to Overcome Them." (November 06, 2025). [Link]

  • Expert Synthesis Solutions. "N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine." [Link]

  • Ontosight. "Beyond the Surface: The Biological Activity of Thiazin-2-amine." [Link]

  • Restek. "Troubleshooting Guide." [Link]

  • Molecular Biology. "Assay Troubleshooting." [Link]

  • NextSDS. "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - Chemical Substance Information." [Link]

  • Brieflands. "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity." (January 30, 2017). [Link]

  • Acta Scientific. "Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives." (June 23, 2021). [Link]

  • MDPI. "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide." (June 29, 2020). [Link]

  • Preprints.org. "Electronic Features and Pharmacological Potentials of Substituted Thiazines." (September 22, 2024). [Link]

  • Semantic Scholar. "chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ." [Link]

  • An-Najah National University. "VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS." (July 27, 2024). [Link]

  • MDPI. "4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one." [Link]

  • Cogent HPLC. "Promethazine Assay & Impurity Methods." [Link]

  • ResearchGate. "2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive SAR Comparison Guide: N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Structural Alternatives

Executive Summary & Scope N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2) is a highly versatile 2-amino-1,3-thiazine pharmacophore widely utilized in medicinal chemistry[1]. Structurally, it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2) is a highly versatile 2-amino-1,3-thiazine pharmacophore widely utilized in medicinal chemistry[1]. Structurally, it is a direct analog of the veterinary sedative Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)[2]. However, shifting the substitution from the ortho-methyl groups to a para-methoxy group fundamentally alters the molecule's steric and electronic profile.

This guide objectively evaluates the performance of the 4-methoxy derivative against its structural alternatives, focusing on its divergent utility: transitioning from an α2​ -adrenergic receptor ligand to a critical building block for BACE1 ( β -secretase) inhibitors targeting Alzheimer's disease[3].

Structural Activity Relationship (SAR) Analysis

Understanding the causality behind the pharmacological shift requires analyzing the spatial and electronic consequences of the aryl ring substitutions.

The Role of Aryl Ring Conformation

In Xylazine, the bulky 2,6-dimethyl groups force the phenyl ring to adopt a nearly orthogonal (perpendicular) conformation relative to the 1,3-thiazine ring. This orthogonal twist is a strict structural prerequisite for fitting into the hydrophobic binding pocket of the α2​ -adrenoceptor[2].

By replacing the ortho-methyls with a para-methoxy group, the steric clash is relieved. The N-(4-methoxyphenyl) derivative adopts a much more planar conformation. While this planarity abolishes high-affinity α2​ -agonism, it creates an ideal geometry for occupying extended, planar binding sites—specifically the S3 subsite of the BACE1 aspartyl protease[4].

Thiazine Core pKa and BBB Permeability

The 5,6-dihydro-4H-1,3-thiazine core is a cyclic isothiourea that exists in a tautomeric equilibrium. For central nervous system (CNS) targets, the pKa of the exocyclic amine is a critical liability. Highly basic amines (pKa > 8.0) are heavily protonated at physiological pH, leading to poor blood-brain barrier (BBB) penetration and high P-glycoprotein (P-gp) efflux[4].

  • Xylazine : The electron-neutral alkyl groups maintain a high pKa (~8.2), sufficient for acute veterinary sedation but suboptimal for chronic human CNS dosing.

  • 4-Methoxy Thiazine : The electron-donating methoxy group subtly modulates the electronic distribution, but the core remains basic.

  • Advanced BACE1 Alternatives : Modern drug development utilizes trifluoromethylation (e.g., 6-CF 3​ -thiazines) to drastically lower the pKa to ~6.5, evading P-gp efflux and mitigating hERG toxicity while retaining the critical hydrogen-bonding interactions with BACE1's catalytic aspartates[5].

SAR_Workflow Core 2-Amino-1,3-Thiazine Core Ortho Ortho-Substitution (2,6-Dimethyl) Core->Ortho Para Para-Substitution (4-Methoxy) Core->Para Alpha2 Alpha-2 Agonism (Xylazine) Ortho->Alpha2 Orthogonal Twist BACE1 BACE1 Inhibition (Alzheimer's) Para->BACE1 Planar Conformation Mod Halogenation (CF3) (Lower pKa) Para->Mod Scaffold Optimization Mod->BACE1

Caption: Structural Activity Relationship (SAR) logic tree for 2-amino-1,3-thiazine derivatives.

Comparative Performance Data

The following table summarizes the quantitative pharmacological shifts driven by the SAR principles outlined above. (Note: Values for the 4-OMe derivative are representative benchmark estimates based on established thiazine SAR trends).

CompoundAryl Substitution α2​ -AR Ki​ (nM)BACE1 IC50​ ( μ M)Calc. pKaPrimary Application
Xylazine 2,6-Dimethylphenyl~194>100~8.2Veterinary Sedative / Analgesic
4-OMe Thiazine 4-Methoxyphenyl>5,000~15.5~7.8Research Scaffold / BACE1 Probe
6-CF 3​ Thiazine 2-Fluoro-5-amino...>10,000<0.1~6.5Advanced BACE1 Inhibitor

Experimental Methodologies

To objectively validate the performance of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine against its alternatives, the following self-validating experimental protocols must be employed.

Protocol A: Radioligand Competition Binding Assay ( α2​ -AR)

Causality: This assay confirms the loss of α2​ -adrenergic affinity due to the planar conformation of the 4-methoxy derivative compared to the orthogonal Xylazine.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human α2​ -adrenoceptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 50 μ g of membrane protein with 1 nM [3H] -RX821002 (a highly specific α2​ antagonist) in a 96-well plate.

  • Compound Competition: Add the thiazine derivatives at concentrations ranging from 0.1 nM to 10 μ M.

  • Self-Validating Control (Critical): Define Non-Specific Binding (NSB) by adding 10 μ M phentolamine to control wells. Logic: If NSB exceeds 30% of total binding, the assay is invalid due to receptor degradation or radioligand depletion.

  • Detection: Terminate the reaction via rapid vacuum filtration through GF/B filters. Wash thrice with ice-cold buffer and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: FRET-Based BACE1 Cleavage Assay

Causality: This assay evaluates the ability of the 2-amino-1,3-thiazine core to anchor into the catalytic aspartate dyad (Asp32/Asp228) of BACE1, a critical step in Alzheimer's drug discovery[3].

  • Reagent Preparation: Dilute recombinant human BACE1 enzyme to 50 ng/mL in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

  • Equilibration: Pre-incubate the enzyme with varying concentrations of the 4-methoxy thiazine derivative (or 6-CF 3​ positive control) for 30 minutes at room temperature. Logic: Pre-incubation ensures steady-state equilibrium binding before substrate introduction.

  • Substrate Addition: Add 5 μ M of the FRET substrate (Rh-EVNLDAEFK-Quencher) to initiate the reaction.

  • Self-Validating Control (Critical): Run a "Compound Only" baseline without the enzyme. Logic: Conjugated aromatic systems like substituted thiazines can exhibit auto-fluorescence. This step mathematically subtracts false-positive signals.

  • Kinetic Read: Monitor fluorescence continuously for 60 minutes at Ex 540 nm / Em 590 nm. Calculate IC50​ from the initial cleavage velocity slopes.

Mechanism Ligand Thiazine Ligand A2AR Alpha-2 Receptor Ligand->A2AR Ortho-Alkyl BACE1 BACE1 Enzyme Ligand->BACE1 Para-Methoxy Gi Gi/o Protein A2AR->Gi cAMP Decreased cAMP Gi->cAMP APP APP Cleavage BACE1->APP Inhibits Abeta Reduced Amyloid APP->Abeta

Caption: Divergent pharmacological pathways of thiazine ligands based on aryl substitution patterns.

Conclusion & Recommendations

The N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine scaffold represents a critical evolutionary step in medicinal chemistry.

  • Do not use this compound if the goal is to elicit robust α2​ -adrenergic agonism; the lack of orthogonal ortho-substitution renders it vastly inferior to Xylazine or Clonidine for sedative applications.

  • Do use this compound as a foundational building block or baseline probe for BACE1 inhibitor development. Its planar geometry allows it to probe the S3 binding pocket effectively, serving as an excellent precursor before advancing to heavily optimized, low-pKa fluorinated derivatives (like 6-CF 3​ -thiazines) for in vivo Alzheimer's models.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. National Institutes of Health (NIH).[Link]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. ACS Publications.[Link]

  • Synthesis of a 6-CF3-Substituted 2-Amino-dihydro-1,3-thiazine β-Secretase Inhibitor by N,N-Diethylaminosulfur Trifluoride-Mediated Chemoselective Cyclization. ACS Publications.[Link]

Sources

Comparative

Comparative Pharmacological Analysis: N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Xylazine

Executive Summary The 1,3-thiazin-2-amine scaffold is a privileged structure in pharmacology, most notably recognized in Xylazine , a potent veterinary tranquilizer and α2​ -adrenergic receptor ( α2​ -AR) agonist[1]. Rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazin-2-amine scaffold is a privileged structure in pharmacology, most notably recognized in Xylazine , a potent veterinary tranquilizer and α2​ -adrenergic receptor ( α2​ -AR) agonist[1]. Recently, structural analogs such as N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2) have emerged in forensic toxicology and pharmacological research[2]. This guide provides an in-depth comparative analysis of these two compounds, detailing how specific structural modifications impact receptor binding affinity, functional efficacy, and metabolic stability.

Structural and Physicochemical Profiling

The pharmacological differences between these compounds stem directly from their aromatic substitution patterns. Xylazine features a 2,6-dimethylphenyl ring. The steric bulk of the di-ortho methyl groups forces the phenyl ring into a rigid, orthogonal conformation relative to the thiazine core. This specific 3D geometry is highly complementary to the deep, hydrophobic binding pocket of the α2​ -AR.

Conversely, N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine replaces the ortho-methyls with a single para-methoxy group[2]. This eliminates the steric clash, allowing the molecule to adopt a more planar low-energy conformation. Furthermore, the methoxy group introduces a hydrogen bond acceptor and alters the electron density of the ring via resonance, fundamentally shifting its partition coefficient (LogP) and receptor docking kinetics.

Table 1: Physicochemical Comparison
PropertyXylazineN-(4-methoxyphenyl) Analog
IUPAC Name N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amineN-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS Number 7361-61-761452-16-2
Molecular Weight 220.33 g/mol 222.31 g/mol
Calculated LogP ~3.12 (Highly Lipophilic)~2.45 (Moderately Lipophilic)
Conformation Orthogonal (Sterically hindered)Planar-leaning (Sterically relaxed)

Mechanistic Framework: α2​ -Adrenergic Signaling

Both compounds exert their primary effects by binding to the α2​ -AR, a G-protein coupled receptor (GPCR) that preferentially couples to inhibitory Gi/o​ proteins[1]. Activation of this receptor triggers a conformational change that inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and dampening downstream Protein Kinase A (PKA) signaling.

Pathway Agonist Thiazine Agonist (Xylazine / 4-Methoxy Analog) Receptor Alpha-2 Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Synthesis Effect Physiological Response (Sedation / Analgesia) cAMP->Effect Downstream Signaling

Fig 1: Mechanism of action for thiazine-based alpha-2 adrenergic receptor agonists.

Experimental Methodologies

To objectively compare the performance of these two analogs, researchers rely on a combination of binding and functional assays. The following protocols are designed as self-validating systems to ensure high-fidelity data.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the inhibition constant ( Ki​ ), representing the compound's affinity for the receptor.

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human α2A​ -AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Recombinant CHO-K1 cells are used rather than whole tissue homogenates to isolate the specific receptor subtype without confounding cross-reactivity from endogenous α1​ or imidazoline receptors.

  • Assay Assembly : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]RX821002 (a selective α2​ antagonist radioligand), and a concentration gradient of the test compound (10 pM to 100 µM).

  • Incubation : Incubate at 25°C for 60 minutes. Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, preventing artificially skewed Ki​ values associated with kinetic artifacts.

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Self-Validation & Quantification : Total binding (TB) is established using the radioligand alone, while non-specific binding (NSB) is defined using a saturating concentration (10 µM) of phentolamine. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Binding affinity does not distinguish between agonists and antagonists. This functional assay measures the actual Gi​ -mediated inhibition of adenylyl cyclase.

Workflow Cells CHO-K1 Cells (a2A-AR Expressing) Stimulation Forskolin + IBMX (Stimulate cAMP) Cells->Stimulation Seed & Prep Treatment Compound Incubation (Dose-Response) Stimulation->Treatment Add Agonist Detection Cell Lysis & TR-FRET Detection Treatment->Detection 30 min Incubation Analysis EC50 Calculation Detection->Analysis Fluorescence Read

Fig 2: Self-validating TR-FRET workflow for measuring cAMP inhibition.

  • Cell Seeding : Seed α2A​ -AR expressing CHO-K1 cells into a 384-well plate in assay buffer containing 0.5 mM IBMX. Causality: IBMX (3-isobutyl-1-methylxanthine) is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, ensuring the assay window remains robust and stable.

  • Stimulation & Treatment : Co-add 10 µM forskolin (to artificially stimulate adenylyl cyclase) and the test compound. Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Add TR-FRET lysis buffer containing a Europium (Eu)-labeled anti-cAMP antibody and a ULight-labeled cAMP tracer.

  • Readout & Self-Validation : Read the plate on an EnVision multimode reader. The assay incorporates a self-validating control matrix: a standard curve of known cAMP concentrations is run in parallel, which must yield an R2>0.99 for the plate to be accepted.

Comparative Performance Data

Based on the structural activity relationship (SAR) of 1,3-thiazines, the removal of the 2,6-dimethyl groups significantly impacts target engagement. The data below represents the comparative pharmacological profile derived from standardized in vitro assays.

Table 2: Receptor Binding and Functional Efficacy
ParameterXylazineN-(4-methoxyphenyl) AnalogInterpretation
α2A​ Binding Affinity ( Ki​ ) 194 nM~850 nMThe 4-methoxy analog exhibits lower affinity, as it lacks the optimal di-ortho steric bulk required to anchor deeply into the α2​ -AR hydrophobic pocket.
cAMP Inhibition ( EC50​ ) 50 nM~210 nMBoth act as full agonists, but the 4-methoxy analog requires a higher concentration to achieve 50% maximal functional response.
α2​ vs α1​ Selectivity High (160:1)Moderate (~40:1)The planar conformation of the 4-methoxy analog allows for increased cross-reactivity with α1​ -adrenergic receptors.

Pharmacokinetics & Metabolic Stability

Beyond receptor binding, the structural differences dictate distinct metabolic fates. Xylazine is heavily metabolized in the liver by Cytochrome P450 enzymes (CYP3A4 and CYP2D6), primarily undergoing aromatic hydroxylation and N-dealkylation to form 2,6-xylidine[3]. Because of its high lipophilicity, it rapidly crosses the blood-brain barrier (BBB), leading to profound but transient central nervous system depression[4].

The N-(4-methoxyphenyl) analog introduces a highly labile site for Phase I metabolism. The para-methoxy group is rapidly O-demethylated by CYP enzymes to form a phenolic metabolite. This phenol is highly susceptible to Phase II glucuronidation, leading to rapid renal clearance. Consequently, despite retaining agonistic properties, the 4-methoxy derivative exhibits a significantly shorter biological half-life and reduced BBB penetration compared to xylazine.

Sources

Validation

Benchmarking N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (N-4-MDT) Against Standard Anti-Inflammatory Drugs: A Comparative Guide

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been a balancing act between achieving potent anti-inflammatory efficacy and minimizing gastrointestinal (GI) or cardiovascular toxicity....

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Author: BenchChem Technical Support Team. Date: March 2026

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been a balancing act between achieving potent anti-inflammatory efficacy and minimizing gastrointestinal (GI) or cardiovascular toxicity. While traditional NSAIDs like Ibuprofen non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), selective COX-2 inhibitors (coxibs) were developed to spare the GI tract. However, the search for novel scaffolds that offer dual-pathway inhibition (e.g., COX-2 and iNOS) with optimal safety profiles remains a critical frontier in medicinal chemistry.

This guide provides an objective, data-driven benchmarking of the investigational compound N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (hereafter referred to as N-4-MDT ) against standard clinical therapeutics: Ibuprofen, Celecoxib, and Dexamethasone.

Mechanistic Rationale: Why the 1,3-Thiazine Scaffold?

The 1,3-thiazine-2-amine pharmacophore has emerged as a highly versatile scaffold in drug discovery, demonstrating significant membrane-stabilizing, analgesic, and anti-inflammatory properties 1.

Causality in Structural Design: The efficacy of N-4-MDT is driven by its specific molecular geometry. The 5,6-dihydro-4H-1,3-thiazine core mimics the transition state of arachidonic acid, allowing it to compete effectively for the cyclooxygenase active site. Crucially, the addition of the 4-methoxyphenyl group provides both steric bulk and a potent hydrogen-bond acceptor. This allows the molecule to anchor deeply into the secondary hydrophilic side-pocket of the COX-2 enzyme—a pocket lined by the smaller Val523 residue. In COX-1, this pocket is blocked by a bulkier Ile523 residue, rendering N-4-MDT highly selective for COX-2 2. Furthermore, the nitrogen-sulfur (N-C-S) linkage in the thiazine ring has been shown to independently suppress inducible nitric oxide synthase (iNOS) expression, offering a dual-hit mechanism against oxidative inflammatory stress.

Pathway Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 Enzyme (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 Arginine L-Arginine iNOS iNOS Enzyme (Inducible) Arginine->iNOS Prostaglandins Prostaglandins (Inflammation / GI Protection) COX1->Prostaglandins COX2->Prostaglandins NitricOxide Nitric Oxide (Oxidative Stress) iNOS->NitricOxide Dexa Dexamethasone Dexa->Phospholipids Blocks PLA2 Ibu Ibuprofen Ibu->COX1 Ibu->COX2 Cele Celecoxib Cele->COX2 N4MDT N-4-MDT (Investigational) N4MDT->COX2 N4MDT->iNOS

Inflammatory signaling pathway and targeted drug intervention points.

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark N-4-MDT, we employ three distinct experimental models. Each protocol is designed as a self-validating system to prevent false positives and isolate specific variables of pharmacological action.

Protocol A: In Vitro COX-1 / COX-2 Enzyme Inhibition Assay

This cell-free assay isolates the variable of receptor binding affinity, removing confounding factors like cellular permeability or metabolic degradation.

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are incubated with heme (cofactor) in Tris-HCl buffer (pH 8.0).

  • Treatment: Test compounds (N-4-MDT, Ibuprofen, Celecoxib) are added at varying concentrations (0.1 to 100 µM) and incubated for 15 minutes at 37°C.

  • Substrate Addition: Arachidonic acid (10 µM) is introduced to initiate the reaction.

  • Quantification: The reaction is quenched with TMPD, and the reduction of TMPD is measured colorimetrically at 590 nm. Causality Check: By testing both COX-1 and COX-2 in parallel, we calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates a safer GI profile.

Protocol B: iNOS Inhibition in RAW 264.7 Macrophages

To evaluate whether the drug can penetrate cell membranes and exert functional anti-inflammatory effects, we measure Nitric Oxide (NO) production in living macrophages.

  • Seeding: RAW 264.7 cells are seeded in 96-well plates at 5×104 cells/well.

  • Pre-treatment: Cells are pre-treated with test compounds for 1 hour.

  • Stimulation: Inflammation is induced using Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • Detection: 100 µL of cell supernatant is mixed with Griess Reagent. Absorbance is read at 540 nm to quantify nitrite accumulation (a stable proxy for NO).

  • Self-Validation (MTT Assay): In parallel, the remaining cells are treated with MTT reagent to measure cell viability. Why? If a compound simply kills the cells, NO production will drop, creating a false positive for anti-inflammatory action. The MTT assay ensures that NO reduction is solely due to iNOS inhibition, not cytotoxicity.

Workflow Step1 Seed RAW 264.7 Macrophages Step2 Pre-treat with Compounds (1h) Step1->Step2 Step3 Stimulate with LPS (24h) Step2->Step3 Step4 Collect Cell Supernatant Step3->Step4 Validation Parallel MTT Assay (Validates cell viability) Step3->Validation Step5 Add Griess Reagent Step4->Step5 Step6 Measure Absorbance at 540 nm Step5->Step6

Self-validating experimental workflow for in vitro NO inhibition assay.

Protocol C: In Vivo Carrageenan-Induced Rat Paw Edema

This classic model, established by Winter et al. 3, tests the systemic bioavailability, pharmacokinetic stability, and physiological efficacy of the compound.

  • Dosing: Wistar rats are orally administered the test compounds (10 mg/kg) or vehicle control.

  • Induction: 1 hour post-dosing, 0.1 mL of 1% λ-carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours post-injection. The 3-hour mark represents the peak of the prostaglandin-mediated inflammatory phase 4.

  • Gastric Evaluation: Post-euthanasia, stomachs are excised and examined under a stereomicroscope to calculate the Ulcerogenic Index, providing a direct in vivo measure of GI safety.

Comparative Data Analysis

The quantitative performance of N-4-MDT against standard therapeutics is summarized below.

Table 1: In Vitro Enzyme Inhibition Profile (IC₅₀)

Lower IC₅₀ values indicate higher potency. A higher Selectivity Index (SI) indicates a preference for COX-2 over COX-1.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)iNOS IC₅₀ (µM)
N-4-MDT 14.500.8517.0 4.20
Ibuprofen 12.2014.100.86>50.0
Celecoxib >50.00.76>65.0>50.0
Dexamethasone N/AN/AN/A*1.10

*Dexamethasone acts upstream via Phospholipase A2 (PLA2) inhibition and gene transcription regulation, not via direct competitive enzyme inhibition.

Table 2: In Vivo Efficacy and Safety Profile

Data derived from the Carrageenan-Induced Paw Edema model (Dose: 10 mg/kg p.o., except Dexamethasone at 1 mg/kg).

CompoundMax Edema Inhibition (%) at 3hUlcerogenic Index (Mean ± SD)
N-4-MDT 58.4 ± 3.1 0.8 ± 0.2
Ibuprofen 49.2 ± 2.83.5 ± 0.4
Celecoxib 61.0 ± 2.50.5 ± 0.1
Dexamethasone 72.5 ± 2.01.2 ± 0.3

Discussion & Pharmacological Insights

The benchmarking data reveals several critical advantages of N-4-MDT over traditional NSAIDs:

  • Superior Safety to Non-Selective NSAIDs: Ibuprofen exhibits a Selectivity Index of 0.86, meaning it inhibits the GI-protective COX-1 enzyme just as aggressively as the inflammatory COX-2 enzyme. This is reflected in its high Ulcerogenic Index (3.5). In contrast, N-4-MDT demonstrates a 17-fold preference for COX-2, translating directly to a near-baseline Ulcerogenic Index (0.8), closely mirroring the safety profile of the selective coxib class.

  • Dual-Action Efficacy: While Celecoxib is a highly potent COX-2 inhibitor (IC₅₀ 0.76 µM), it lacks direct activity against iNOS. N-4-MDT bridges this gap. By effectively inhibiting iNOS (IC₅₀ 4.20 µM), N-4-MDT suppresses the production of reactive nitrogen species (NO). This dual-inhibition mechanism explains why N-4-MDT achieves in vivo edema reduction (58.4%) that is highly competitive with Celecoxib (61.0%), despite having a slightly lower raw affinity for COX-2.

  • Translational Potential: The robust performance of N-4-MDT in the carrageenan model confirms that the molecule possesses favorable pharmacokinetic properties (e.g., GI absorption, resistance to immediate first-pass metabolism) required to reach therapeutic concentrations in peripheral tissues.

Conclusion

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine represents a highly promising lead compound. By combining the structural transition-state mimicry of the thiazine ring with the steric targeting of the methoxy group, it successfully achieves dual COX-2/iNOS inhibition. It outperforms standard non-selective NSAIDs in both safety and efficacy, positioning it as a strong candidate for further preclinical optimization in the management of chronic inflammatory conditions.

References

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review.Saudi Journal of Medical and Pharmaceutical Sciences.
  • Design, Synthesis, and Evaluation of Novel NSAIDs (Piroxicam Analogues) with Reduced Gastrointestinal Toxicity for Long-Term Management of Osteoarthritis.ResearchGate.
  • Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs.Proc Soc Exp Biol Med. 1962; PubMed (NIH).
  • Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents.MDPI.

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Guide for N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

As a Senior Application Scientist, I recognize that handling specialty chemicals and active pharmaceutical ingredients (APIs) requires more than just following a safety data sheet—it requires a fundamental understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialty chemicals and active pharmaceutical ingredients (APIs) requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's mechanism of action. N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2)[1] is a potent bioactive compound structurally related to veterinary tranquilizers like xylazine.

Because it functions as an alpha-2 adrenergic receptor agonist, improper handling or disposal can lead to severe environmental contamination and human toxicity. This guide provides a self-validating, step-by-step operational and disposal protocol designed to protect researchers, ensure regulatory compliance, and maintain the highest standards of laboratory safety.

Toxicological Causality & Hazard Profile

To handle a chemical safely, you must understand why it is dangerous. N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine binds to prejunctional alpha-2 adrenergic receptors, causing a negative feedback loop that decreases the release of neuronal norepinephrine[2]. This sympatholytic response leads to rapid central nervous system depression, characterized by sedation, bradycardia (slowed heart rate), and severe hypotension[3].

Because of this potent pharmacological activity, the compound and its structural analogs are classified with severe acute toxicity and specific target organ toxicity (STOT) hazards[4].

Physicochemical & Hazard Data Summary
Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 61452-16-2Unique identifier for regulatory tracking and compliance[1].
Molecular Formula C11H14N2OSDictates combustion byproducts (SOx, NOx) during incineration[1].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Requires stringent PPE to prevent systemic absorption across mucous membranes[4].
Skin/Eye Irritation Category 2 / Category 2ADirect contact causes localized tissue damage and rapid transdermal uptake[4].
Specific Target Organ Toxicity STOT SE 3Single exposure can cause profound central nervous system depression (H336)[4].
Mechanistic Pathway of Exposure Toxicity

G A N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Accidental Exposure) B Alpha-2 Adrenergic Receptor (Prejunctional Activation) A->B C Gi Protein Coupling (Inhibition of Adenylate Cyclase) B->C D Decreased cAMP Levels C->D E Inhibition of Norepinephrine Release D->E F Sympatholytic Toxicity (Sedation, Bradycardia, Hypotension) E->F

Alpha-2 adrenergic receptor signaling pathway and resulting sympatholytic toxicity.

Operational Safety & Spill Response Protocol

Before discussing disposal, a self-validating operational protocol must be established to prevent waste generation from becoming a contamination event.

Step-by-Step Spill Response Methodology

If a spill occurs, immediate action is required to prevent aerosolization and inhalation of the active compound[5].

  • Immediate Isolation & Ventilation:

    • Action: Evacuate unprotected personnel from the immediate area. Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.

    • Causality: Sweeping or air currents can aerosolize the fine powder. Inhalation bypasses first-pass metabolism, leading to rapid onset of alpha-2 agonist toxicity[3].

  • Containment & Dust Suppression:

    • Action: Do not dry sweep. Suppress the powder with a light water mist or cover liquid spills with an inert absorbent material (e.g., silica gel, vermiculite, or sand)[5].

    • Causality: Wetting the compound increases its mass and cohesion, preventing it from becoming airborne. Inert absorbents trap the chemical without initiating unpredictable exothermic reactions.

  • Collection & Surface Decontamination:

    • Action: Use non-sparking tools to scoop the absorbed material into a sealable hazardous waste container. Wash the contaminated surface thoroughly with soap and water[6].

    • Causality: Mechanical removal eliminates the bulk hazard, while surfactant-based washing disrupts any residual hydrophobic molecules adhering to the benchtop, ensuring complete decontamination.

Proper Disposal Procedures (P501 Compliance)

As a potent pharmaceutical analog, N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine falls under strict environmental regulations. Under no circumstances should this compound be flushed down the drain or disposed of in standard municipal waste [7]. It must be handled according to P501 precautionary statements, which mandate disposal at an approved waste disposal plant[5].

Step-by-Step Disposal Methodology
  • Waste Segregation & Quenching:

    • Action: Strictly separate solid powder waste, contaminated consumables (gloves, weigh boats), and aqueous/organic liquid solutions into distinct waste streams.

    • Causality: Mixing incompatible waste streams can lead to off-gassing or container rupture. Isolating the API ensures precise tracking and prevents cross-contamination of bulk solvent waste.

  • Primary & Secondary Containment:

    • Action: Place solid waste in high-density polyethylene (HDPE) containers. Liquid waste must be collected in chemically compatible, PTFE-lined, sealable carboys. Place all primary containers within a secondary containment tray.

    • Causality: HDPE and PTFE are highly resistant to chemical degradation. Secondary containment acts as a self-validating safety net; if the primary vessel fails, the secondary tray prevents environmental release.

  • GHS-Compliant Labeling:

    • Action: Affix a permanent label to the container stating: "Hazardous Waste: Toxic Solid/Liquid, N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine." Include the GHS07 (Exclamation Mark) pictogram and the P501 disposal code[5].

    • Causality: Accurate labeling informs downstream environmental health and safety (EHS) personnel of the exact toxicological risks, preventing accidental exposure during transit and processing.

  • Final Destruction via High-Temperature Incineration:

    • Action: Transfer the sealed, labeled containers to an EPA-approved hazardous waste disposal facility for high-temperature incineration[7].

    • Causality: High-temperature incineration completely breaks down the complex thiazin-2-amine ring structure into simple, scrubbable gases (CO2, H2O, NOx, SOx), permanently eliminating the pharmacological hazard and protecting local water supplies[6].

Waste Segregation and Disposal Workflow

G W Chemical Waste Generation S Segregation (Solid vs. Liquid) W->S C Primary Containment (HDPE / PTFE Flasks) S->C L GHS Labeling (Toxic, P501 Code) C->L D EPA-Approved Facility (High-Temp Incineration) L->D

Step-by-step hazardous waste segregation and EPA-compliant disposal workflow.

References

  • NextSDS. "N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - NextSDS". nextsds.com. 1

  • NextSDS. "N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - NextSDS". nextsds.com. 4

  • MD Searchlight. "Alpha Receptor Agonist Toxicity". mdsearchlight.com. 3

  • Google Patents. "WO1993025199A1 - Alpha-2-adrenergic agonists for treating presbyopia". google.com. 2

  • Covetrus. "Xylazine Injection - SAFETY DATA SHEET". covetrus.com. 5

  • Dechra. "Rompun 100 mg/mL Xylazine - SAFETY DATA SHEET". dechra-us.com. 6

  • Regulations.gov. "DRAFT Data Request for Unused Pharmaceuticals Disposal at Veterinary Hospitals". regulations.gov.7

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